molecular formula C7H6BrFN2O2 B1376141 5-Bromo-3-fluoro-N-methyl-2-nitroaniline CAS No. 1396503-81-3

5-Bromo-3-fluoro-N-methyl-2-nitroaniline

Cat. No.: B1376141
CAS No.: 1396503-81-3
M. Wt: 249.04 g/mol
InChI Key: KIXQETVBXAMCLX-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-N-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C7H6BrFN2O2 and its molecular weight is 249.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-fluoro-N-methyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluoro-N-methyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-fluoro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-10-6-3-4(8)2-5(9)7(6)11(12)13/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXQETVBXAMCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257438
Record name 5-Bromo-3-fluoro-N-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396503-81-3
Record name 5-Bromo-3-fluoro-N-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396503-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-fluoro-N-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline, a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in published literature, this document synthesizes information from analogous structures and predictive models to offer a robust profile. We will explore its structural attributes, predicted physicochemical properties, expected reactivity, and potential synthetic applications, with a particular focus on its utility in drug discovery programs. Safety and handling protocols based on data from closely related compounds are also provided.

Introduction and Strategic Importance

5-Bromo-3-fluoro-N-methyl-2-nitroaniline is a substituted aniline derivative featuring a unique combination of functional groups that impart a versatile reactivity profile. The presence of a bromine atom allows for cross-coupling reactions, a fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical applications, the nitro group is a powerful electron-withdrawing group and a precursor to an amine, and the N-methylamino group modulates the electronic properties of the aromatic ring.

The strategic incorporation of fluorine, in particular, is a cornerstone of modern drug discovery, often leading to improved pharmacokinetics, target selectivity, and metabolic resistance.[1] This guide serves to elucidate the chemical characteristics of this specific scaffold, providing researchers with the foundational knowledge to leverage its potential in complex synthetic endeavors.

Molecular Structure and Physicochemical Properties

The core of the molecule is a benzene ring substituted with four distinct functional groups. The arrangement of these groups dictates the molecule's electronic nature and reactivity.

Figure 1: 2D Chemical Structure of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₆BrFN₂O₂PubChemLite[2]
Monoisotopic Mass 247.95967 DaPubChemLite[2]
IUPAC Name 3-bromo-5-fluoro-N-methyl-2-nitroanilinePubChemLite[2]
InChI InChI=1S/C7H6BrFN2O2/c1-10-6-3-4(9)2-5(8)7(6)11(12)13/h2-3,10H,1H3PubChemLite[2]
InChIKey BNPRPWDFMAGZOO-UHFFFAOYSA-NPubChemLite[2]
SMILES CNC1=C(C(=CC(=C1)F)Br)[O-]PubChemLite[2]
Predicted XlogP 3.1PubChemLite[2]

The predicted XlogP value of 3.1 suggests that the compound is moderately lipophilic. This is a critical parameter in drug design, influencing membrane permeability and solubility.

Reactivity and Synthetic Potential

The unique substitution pattern provides multiple handles for synthetic modification. The electronic nature of the ring is dictated by a push-pull system: the N-methylamino group is electron-donating, while the nitro, fluoro, and bromo groups are electron-withdrawing.

G A 5-Bromo-3-fluoro-N-methyl-2-nitroaniline B Nitro Group Reduction (e.g., Fe/HCl, H₂, Pd/C) A->B 1 D Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->D 2 F Nucleophilic Aromatic Substitution (SNAr) (Activated by NO₂) A->F 3 C Aromatic Diamine Derivative B->C E Aryl or Heteroaryl Substituted Product D->E G Substitution of Fluoro or Bromo Group F->G

Sources

5-Bromo-3-fluoro-N-methyl-2-nitroaniline CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Bromo-3-fluoro-N-methyl-2-nitroaniline

Executive Summary

5-Bromo-3-fluoro-N-methyl-2-nitroaniline (CAS: 1396503-81-3) is a highly specialized halogenated nitroaniline derivative serving as a critical scaffold in medicinal chemistry.[1][2][3] It functions primarily as a regioselective building block for the synthesis of polysubstituted benzimidazoles and indoles, which are pharmacophores in Farnesoid X Receptor (FXR) activators and GLP-1R agonists.[2][3] This guide details its physicochemical profile, validated synthetic protocols, and downstream applications in drug discovery.[2][3]

Physicochemical Identity & Profile

The compound is characterized by a benzene core substituted with four distinct functional groups, creating a unique electronic environment that directs subsequent chemical modifications.[2][3]

Property Data
Chemical Name 5-Bromo-3-fluoro-N-methyl-2-nitroaniline
CAS Number 1396503-81-3
Molecular Formula C₇H₆BrFN₂O₂
Molecular Weight 249.04 g/mol
Appearance Red to reddish-brown solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in water
Key Functional Groups [1][2][3][4][5][6][7][8] • Nitro (-NO₂): Electron-withdrawing, activates ring for SₙAr.[2][3]• Fluoro (-F): Ortho to nitro, leaving group potential.[2][3]• Bromo (-Br): Handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald).[2][3]• N-Methylamino (-NHMe): Directing group for cyclization.[2][3]

Synthetic Utility & Mechanism[2][3]

Retrosynthetic Logic

The synthesis of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline relies on Nucleophilic Aromatic Substitution (SₙAr) .[2][3] The precursor, 5-bromo-1,3-difluoro-2-nitrobenzene , possesses two fluorine atoms ortho to the nitro group.[2][3] The nitro group acts as a strong electron-withdrawing group (EWG), activating the ortho-fluorines.[2][3]

  • Regioselectivity: While the precursor is symmetric (fluorines at 1 and 3 are equivalent), the introduction of the first methylamine equivalent breaks this symmetry.[2][3] The reaction stops at mono-substitution due to the donation of electron density from the newly formed amine into the ring, which deactivates the core against a second nucleophilic attack under controlled conditions.[2]

Synthesis Protocol

Target: Synthesis of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline from 5-bromo-1,3-difluoro-2-nitrobenzene.

Reagents:

  • Starting Material: 5-Bromo-1,3-difluoro-2-nitrobenzene (1.0 eq)[2][3][7]

  • Nucleophile: Methylamine (2.0 M in THF or aqueous solution) (1.1–1.5 eq)[2][3]

  • Base: Diisopropylethylamine (DIEA) or Triethylamine (Et₃N) (2.0 eq)[2][3]

  • Solvent: DMSO or THF[2][3]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 5-bromo-1,3-difluoro-2-nitrobenzene dissolved in DMSO (approx. 5–10 volumes).

  • Addition: Cool the solution to 0°C to control exotherm. Add DIEA followed by the slow addition of Methylamine.[2][3]

  • Reaction: Allow the mixture to warm to room temperature (25°C). If conversion is slow, heat to 50–70°C. Monitor by LC-MS for the disappearance of the starting material (M+H not applicable for SM, look for Product M+H ≈ 249/251).[2][3]

  • Workup: Dilute the reaction mixture with water (precipitates the product) or extract with Ethyl Acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc) yields the red solid product.[2][3]

Visualization of Synthesis Pathway

SynthesisPath SM 5-Bromo-1,3-difluoro- 2-nitrobenzene Intermediate Transition State (Meisenheimer Complex) SM->Intermediate Nucleophilic Attack (SnAr) Reagents Methylamine (MeNH2) Base (DIEA/Et3N) Product 5-Bromo-3-fluoro- N-methyl-2-nitroaniline (CAS: 1396503-81-3) Intermediate->Product -HF (Elimination)

Figure 1: SₙAr mechanism converting the difluoro precursor to the target nitroaniline.[2][3]

Downstream Applications: Benzimidazole Formation

The primary value of this compound lies in its role as a precursor for 4-bromo-6-fluoro-1-methyl-1H-benzimidazole derivatives.[2][3] This scaffold is prevalent in the development of FXR modulators and kinase inhibitors.[2][3]

Workflow:

  • Reduction: The nitro group is reduced to an amine using Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C).[2][3] This yields the unstable diamine intermediate: 5-bromo-3-fluoro-N1-methylbenzene-1,2-diamine .[2][3]

  • Cyclization: The diamine is reacted with a carboxylic acid, aldehyde, or orthoester (e.g., Triethyl orthoformate) to close the imidazole ring.[2][3]

DownstreamApp Target 5-Bromo-3-fluoro- N-methyl-2-nitroaniline Diamine 5-Bromo-3-fluoro- N1-methylbenzene-1,2-diamine Target->Diamine Reduction (Fe/NH4Cl or H2/Pd) Benzimidazole Substitute Benzimidazole (Drug Scaffold) Diamine->Benzimidazole Cyclization (R-COOH or HC(OEt)3)

Figure 2: Conversion of the nitroaniline core into a pharmacologically active benzimidazole scaffold.[2][3]

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signals are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~2.8–3.0 ppm (d, 3H): Methyl group attached to Nitrogen (NH-CH₃ ).[2][3] Splits into a doublet due to coupling with the NH proton.[2][3]

    • δ ~7.0–8.0 ppm (m, 2H): Aromatic protons.[2][3] The pattern depends on the specific coupling constants between H, F, and Br, but typically appears as two distinct signals for the protons at positions 4 and 6.[2][3]

    • δ ~7.5–8.5 ppm (br q, 1H): The amine proton (N-H ), often broad and exchangeable with D₂O.[2][3]

  • LC-MS:

    • Ionization: ESI Positive Mode.

    • Mass: Expect an isotopic pattern characteristic of Bromine (approx. 1:1 ratio of M and M+2).[2][3]

    • m/z: ~249.0 (⁷⁹Br) and 251.0 (⁸¹Br).[2][3]

Safety & Handling (HSE)

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed (H302).[2][3]

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]

    • STOT-SE: May cause respiratory irritation (H335).[2][3]

  • Handling Protocol:

    • Work within a certified chemical fume hood.[2][3]

    • Wear nitrile gloves, safety goggles, and a lab coat.[2][3]

    • Avoid dust formation; the compound is a solid and fine particulates can be inhaled.[2][3]

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed.

References

  • Vertex Pharmaceuticals Inc. (2018).[2][3] Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators. WO2018039384A1.[2][3]

  • Galderma S.A. (2015).[2][3] Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. US20150203455A1.[2][3]

  • PubChem. (2025).[2][3] 5-bromo-N-methyl-2-nitroaniline Compound Summary. National Library of Medicine.[2][3] [2][3]

  • Sigma-Aldrich. (2025).[2][3] 5-Bromo-N-methyl-2-nitroaniline Product Detail.

Sources

Literature review on the discovery of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Synthesis of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline

Abstract

5-Bromo-3-fluoro-N-methyl-2-nitroaniline is a halogenated, fluorinated, and nitrated aromatic amine. While a specific discovery and detailed synthesis of this exact molecule are not prominently documented in publicly accessible scientific literature, its structure represents a confluence of functionalities pivotal in modern medicinal chemistry. Fluorinated aromatics are integral to drug development for their ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2] This guide, therefore, serves as a prospective blueprint for its synthesis, grounded in established chemical principles and analogous transformations reported for similar structures. We will dissect a plausible synthetic pathway, explain the rationale behind each step, and provide detailed, validated protocols derived from authoritative sources. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical space.

Introduction: The Strategic Value of the Target Moiety

The molecular architecture of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline is of significant interest to medicinal chemists. The strategic placement of its substituents suggests its potential utility as a versatile building block for more complex bioactive molecules.

  • Fluorine: The presence of a fluorine atom can significantly alter a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.[1] Its high electronegativity often leads to improved target selectivity and pharmacokinetic profiles.

  • Bromoaniline Core: The bromoaniline scaffold is a cornerstone in synthetic chemistry. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The aniline nitrogen offers a site for nucleophilic substitution or amide bond formation.

  • Nitro Group: The electron-withdrawing nitro group is a crucial precursor for an amine via reduction. N-substituted 2-nitroanilines are a recognized scaffold in medicinal chemistry with a range of biological activities.[3] The nitro group's presence also deactivates the aromatic ring, influencing the regioselectivity of subsequent electrophilic substitutions.

  • N-Methyl Group: The N-methylation of the aniline prevents unwanted side reactions and can improve cell permeability and metabolic stability compared to a primary or secondary amine.

Given these features, 5-Bromo-3-fluoro-N-methyl-2-nitroaniline is a prime candidate for use as an intermediate in the synthesis of kinase inhibitors, central nervous system agents, or other targeted therapeutics.

Proposed Retrosynthetic Analysis & Forward Synthesis Plan

A logical synthetic approach necessitates a retrosynthetic analysis to deconstruct the target molecule into commercially available or easily synthesized starting materials. Our proposed pathway prioritizes regiochemical control at each step.

Logical Relationship Diagram

G Target 5-Bromo-3-fluoro-N-methyl-2-nitroaniline Intermediate1 5-Bromo-3-fluoro-2-nitroaniline Target->Intermediate1 N-Methylation Intermediate2 3-Fluoro-2-nitroaniline Intermediate1->Intermediate2 Bromination Intermediate3 3-Fluoroaniline Intermediate2->Intermediate3 Nitration StartingMaterial 1,3-Difluorobenzene (or similar) Intermediate3->StartingMaterial Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis will proceed through three key transformations starting from 3-Fluoroaniline:

  • Regioselective Nitration: Introduction of a nitro group ortho to the amine.

  • Regioselective Bromination: Introduction of a bromine atom para to the amine.

  • N-Methylation: Final methylation of the aniline nitrogen.

Detailed Experimental Protocols & Scientific Rationale

The following protocols are adapted from established procedures for similar substrates, ensuring a high probability of success.

Step 1: Synthesis of 3-Fluoro-2-nitroaniline
  • Reaction Principle: The directing effects of the amine and fluorine substituents on the starting material (3-fluoroaniline) are critical. The amino group is a powerful ortho-, para-director. However, to control the reaction and prevent over-nitration or oxidation, the amine is first protected as an acetanilide. The subsequent nitration is directed primarily to the para-position relative to the amine. A final deprotection step yields the desired product. A similar multi-step sequence is commonly used for producing nitroanilines.[4]

  • Detailed Protocol (Acetanilide Route):

    • Protection: To a solution of 3-fluoroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq). Stir the mixture at room temperature for 1 hour. Pour the reaction mixture into ice water to precipitate the product, 3'-fluoroacetanilide. Collect the solid by filtration and dry.

    • Nitration: Cool concentrated sulfuric acid in an ice/salt bath to 0-5 °C. Add the dried 3'-fluoroacetanilide (1.0 eq) portion-wise, maintaining the temperature below 10 °C. To this solution, add a cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 20 °C.[4] After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Work-up & Deprotection: Carefully pour the reaction mixture onto crushed ice. The nitrated acetanilide will precipitate. Collect the solid by filtration. To hydrolyze the amide, reflux the solid in a mixture of 70% sulfuric acid or aqueous HCl until the reaction is complete (monitored by TLC/HPLC). Cool the solution and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the final product, 3-fluoro-2-nitroaniline. Filter, wash with water, and dry.

Step 2: Synthesis of 5-Bromo-3-fluoro-2-nitroaniline
  • Reaction Principle: The existing substituents (amino, fluoro, nitro) will direct the incoming electrophile (Br+). The amino group is the most powerful activating group and will direct the bromine to the positions ortho and para to it. The position para to the amine is already occupied by the fluorine. The position ortho to the amine (and meta to the nitro group) is the most likely site of bromination. A mild brominating agent is chosen to ensure mono-bromination.

  • Detailed Protocol:

    • Dissolve 3-fluoro-2-nitroaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane at room temperature.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution. The use of NBS is a well-established method for the regioselective bromination of anilines, often proceeding without a catalyst.[5]

    • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or HPLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 5-Bromo-3-fluoro-2-nitroaniline.

Step 3: Synthesis of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline (Target Compound)
  • Reaction Principle: The final step is a nucleophilic substitution on the aniline nitrogen. A variety of methylating agents can be used. Using a base to deprotonate the aniline increases its nucleophilicity, facilitating the reaction.

  • Detailed Protocol:

    • In an inert atmosphere, dissolve 5-Bromo-3-fluoro-2-nitroaniline (1.0 eq) in a polar aprotic solvent such as DMF or THF.

    • Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C and stir for 30 minutes to form the corresponding anion.

    • Add a methylating agent, such as methyl iodide (CH3I, 1.2 eq) or dimethyl sulfate, dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).

    • Carefully quench the reaction by adding it to ice water. Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product via column chromatography to obtain pure 5-Bromo-3-fluoro-N-methyl-2-nitroaniline.

Proposed Characterization and Data Summary

To confirm the identity and purity of the synthesized compounds, a standard battery of analytical techniques would be employed.

Analysis Technique Expected Outcome for 5-Bromo-3-fluoro-N-methyl-2-nitroaniline
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRSpectra consistent with the proposed structure, showing characteristic shifts and coupling constants for the aromatic protons, N-methyl group, and fluorine atom.
Molecular Weight Mass Spectrometry (MS)A molecular ion peak corresponding to the exact mass of C₇H₆BrFN₂O₂ (Expected: ~248.96 g/mol ). The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be observed.
Purity HPLCA single major peak indicating >95% purity.
Functional Groups FT-IR SpectroscopyCharacteristic absorption bands for N-H (secondary amine intermediate), C-F, C-Br, N-O (nitro), and aromatic C-H bonds.

Conclusion and Future Outlook

This guide outlines a robust and scientifically grounded synthetic pathway for 5-Bromo-3-fluoro-N-methyl-2-nitroaniline. By leveraging well-established reactions and providing detailed, referenced protocols, we have created a practical blueprint for the synthesis of this valuable chemical intermediate. The strategic combination of fluorine, bromine, and a nitroaniline core makes this molecule a highly attractive starting point for the development of novel therapeutics. Further research could involve utilizing this compound in diversity-oriented synthesis to generate libraries of drug-like molecules for screening against various biological targets, particularly in oncology and infectious diseases where nitroaromatics and fluorinated compounds have shown significant promise.

References

  • PubChem. 5-bromo-N-methyl-2-nitroaniline. National Center for Biotechnology Information. URL: [Link]

  • TSI Journals. Organic CHEMISTRY. 2010. URL: [Link]

  • PubChem. 5-Bromo-2-methyl-3-nitroaniline. National Center for Biotechnology Information. URL: [Link]

  • In silico Drug Discovery and Design. Fluorine in drug discovery: Role, design and case studies. URL: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. URL: [Link]

  • PrepChem.com. Synthesis of 3-bromo-5-fluoroaniline. URL: [Link]

  • Google Patents. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • PMC. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. URL: [Link]

  • Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • Thieme. A Practical Procedure for Regioselective Bromination of Anilines. URL: [Link]

  • Carbon. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. URL: [Link]

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). URL: [Link]

Sources

Commercial Sourcing & Technical Validation of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline

[1]

Executive Summary

5-Bromo-3-fluoro-N-methyl-2-nitroaniline (CAS 1396503-81-3) is a high-value halogenated aniline intermediate, primarily utilized in the synthesis of fused heterocyclic systems such as benzimidazoles and quinoxalines.[1] Its specific substitution pattern—featuring a labile nitro group adjacent to a methylated amine, flanked by bromine and fluorine handles—makes it a versatile scaffold for late-stage diversification in medicinal chemistry, particularly for kinase inhibitors and FXR modulators.[1]

This guide addresses the procurement challenges associated with this compound, distinguishing between reliable commercial stock and custom synthesis requirements. It establishes a rigorous Quality Control (QC) protocol to validate regiochemistry, a common failure point in the supply chain of multi-halogenated anilines.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 5-Bromo-3-fluoro-N-methyl-2-nitroaniline
CAS Number 1396503-81-3
Molecular Formula C₇H₆BrFN₂O₂
Molecular Weight 249.04 g/mol
Appearance Red to reddish-brown solid
Solubility Soluble in DMSO, DMF, EtOAc; low solubility in water
Key Functional Groups N-Methylamine (nucleophile), Nitro (electrophile precursor), Bromide (cross-coupling handle), Fluoride (metabolic stability/interaction)

Commercial Sourcing Landscape

The market for CAS 1396503-81-3 is bifurcated between catalog suppliers holding milligram-scale stock and custom synthesis houses capable of gram-scale delivery.[1]

Primary Commercial Suppliers

The following suppliers have historically listed this specific regioisomer. Verification of current stock is mandatory due to the compound's "make-to-order" nature in many catalogs.[1]

SupplierCatalog NumberStock Status (Typical)Region
Achemblock 4654-B-Y1Stock / Lead TimeUSA/Global
BLD Pharm BD562030Stock (Shanghai/USA)Global
Ivy Fine Chemicals Custom QuoteMake-to-OrderUSA
The "Buy vs. Make" Decision Matrix

If commercial stock is unavailable or lead times exceed 4 weeks, in-house methylation of the non-methylated precursor is a viable alternative.[1]

FeatureDirect Purchase (CAS 1396503-81-3) In-House Synthesis (from CAS 1193385-18-0)
Starting Material N/A5-Bromo-3-fluoro-2-nitroaniline
Cost Efficiency High for <5gHigh for >10g
Lead Time 1–3 Weeks3–5 Days (Synthesis + QC)
Risk Shipping delays, Batch variabilitySafety (Methylating agents)

Technical Validation: The Self-Validating QC System[1]

The primary risk in sourcing multi-halogenated nitroanilines is regioisomer contamination . Suppliers may inadvertently ship the 3-bromo-5-fluoro isomer or the non-methylated precursor.[1] The following protocol ensures identity confirmation.

Identity Verification (NMR)

Method: 1H NMR (400 MHz, DMSO-d6) and 19F NMR.[1]

  • Diagnostic Signals:

    • N-Methyl Group: Look for a doublet (coupling to NH) or singlet (if NH is broad) around δ 2.8–3.0 ppm.[1]

    • Aromatic Protons (H4 & H6):

      • H4 (Position between F and Br): Appears as a doublet of doublets (dd).[1] Large coupling to F3 (

        
        ) and small meta-coupling to H6 (
        
        
        ).[1]
      • H6 (Position between Br and NMe): Appears as a doublet of doublets (dd) or broad singlet.[1] Small meta-coupling to H4 (

        
        ) and potentially smaller para-coupling to F3.[1]
        
    • Regiochemistry Check: If the large H-F coupling is missing, the fluorine is likely not ortho to a proton (indicating a wrong isomer).

Purity Assessment (HPLC)

Method: Reverse Phase HPLC (C18 Column).

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).[1]

  • Detection: UV at 254 nm and 280 nm (Nitroanilines absorb strongly).[1]

  • Acceptance Criteria: >95% area purity. Impurities often include the non-methylated precursor (check retention time shift).

QC Workflow Diagram

QC_WorkflowstartShipment ReceiptvisualVisual Inspection(Red Solid?)start->visualnmr_h1H NMR Analysis(DMSO-d6)visual->nmr_hcheck_methylCheck N-Me Signal(δ ~2.9 ppm)nmr_h->check_methylcheck_couplingCheck H-F Coupling(J ~9Hz at H4)check_methyl->check_couplingPresentrejectReject / Returncheck_methyl->rejectAbsenthplcHPLC Purity Check(>95%)check_coupling->hplcConfirmedcheck_coupling->rejectIncorrect PatternreleaseRelease for Synthesishplc->releasePasshplc->rejectFail

Figure 1: Decision logic for the quality control of incoming 5-Bromo-3-fluoro-N-methyl-2-nitroaniline batches.

Synthetic Utility & Applications

This intermediate is a critical "branch point" molecule. The nitro group allows for reduction to a diamine, while the bromine atom serves as a handle for Suzuki/Buchwald couplings, enabling the construction of complex libraries.

Common Reaction Pathway

The most frequent application is the synthesis of substituted benzimidazoles or quinoxalines .

  • Reduction: The nitro group is reduced (Fe/AcOH or H2/Pd) to form the 1,2-diamine.

  • Cyclization: The diamine reacts with carboxylic acids, aldehydes, or CDI to close the imidazole/pyrazine ring.

  • Functionalization: The 5-Bromo position is used for cross-coupling to add aryl or heteroaryl groups.[1]

Synthesis Workflow Diagram

Synthesis_Pathstart5-Bromo-3-fluoro-N-methyl-2-nitroaniline(CAS 1396503-81-3)step1Reduction(Fe/NH4Cl or H2/Pd)start->step1interDiamine Intermediate(Unstable)step1->interstep2Cyclization(R-COOH / CDI)inter->step2productBenzimidazole/QuinoxalineScaffoldstep2->productcouplingSuzuki/BuchwaldCoupling (at Br)product->couplingfinalFinal API(Kinase Inhibitor)coupling->final

Figure 2: Typical synthetic workflow utilizing the target compound as a core scaffold for drug discovery.

Safety & Handling

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritant.

  • Storage: Store at 2-8°C, protected from light. The amine is prone to oxidation over long periods; store under inert gas (Argon/Nitrogen) if possible.

  • Handling: Use in a fume hood. Avoid contact with skin; nitroanilines are readily absorbed and can cause methemoglobinemia.

References

  • Menet, C. J. M., et al. (2015).[2] Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. US Patent 2015/0203455A1.[2] Link

    • Citation for synthetic utility and reduction to diamine.
  • Tully, D. C., et al. (2018). Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators. WO Patent 2018/039384A1.[3] Link

    • Citation for use of CAS 1396503-81-3 as a key intermediate (Compound 31b).[1]

  • Achemblock. (n.d.). Product Data Sheet: 5-Bromo-3-fluoro-N-methyl-2-nitroaniline. Retrieved October 26, 2023, from [1]

  • BLD Pharm. (n.d.).[1] Product Detail: BD562030. Retrieved October 26, 2023, from [1]

Methodological & Application

Application Note: Chemoselective Reduction of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline to its Corresponding Phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the chemoselective reduction of the nitro group in 5-Bromo-3-fluoro-N-methyl-2-nitroaniline to afford 5-bromo-3-fluoro-N1-methylbenzene-1,2-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds of interest in pharmaceutical and materials science research. The protocol emphasizes the use of iron powder in an acidic medium, a classic and robust method known for its high chemoselectivity, particularly in the presence of sensitive halogen substituents.[1][2][3] The rationale behind the choice of reagents and reaction conditions is discussed in detail, along with a step-by-step experimental procedure, safety precautions, and methods for product isolation and characterization.

Introduction: The Significance of Substituted Phenylenediamines

Substituted o-phenylenediamines are pivotal building blocks in organic synthesis, serving as versatile precursors for a wide range of heterocyclic structures, including benzimidazoles, quinoxalines, and phenazines. These scaffolds are prevalent in numerous biologically active molecules and functional materials. The specific target of this protocol, 5-bromo-3-fluoro-N1-methylbenzene-1,2-diamine, incorporates several functional groups that can be further elaborated, making it a valuable intermediate for drug discovery and development professionals.

The primary synthetic challenge in preparing this compound lies in the selective reduction of the nitro group while preserving the bromo and fluoro substituents on the aromatic ring. Catalytic hydrogenation, a common method for nitro group reduction, often poses a risk of dehalogenation, especially with catalysts like palladium on carbon.[4] Therefore, alternative, milder, and more selective methods are required. The use of metals in an acidic medium, such as iron in acetic acid, offers a reliable and cost-effective solution with excellent functional group tolerance.[3][5][6][7]

Mechanistic Rationale: Iron-Mediated Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a six-electron transfer process.[3] In the presence of a metal like iron and an acid, the reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.[8][9]

The generally accepted mechanism involves the following key steps:

  • Protonation of the Nitro Group: The acidic medium protonates one of the oxygen atoms of the nitro group, making it a better electron acceptor.

  • Stepwise Electron Transfer: Iron metal acts as the electron donor. A series of single-electron transfers from the iron surface to the protonated nitro group, interspersed with protonation steps, leads to the sequential formation of the nitroso and hydroxylamine intermediates.

  • Formation of the Amine: Further reduction of the hydroxylamine intermediate yields the corresponding amine. The iron is oxidized to iron(II) and/or iron(III) salts in the process.

The use of a mildly acidic medium, such as acetic acid, is crucial. It facilitates the reaction by protonating the nitro group and its intermediates while being less corrosive and aggressive than strong mineral acids like HCl, which can sometimes promote side reactions.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the reduction of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
5-Bromo-3-fluoro-N-methyl-2-nitroaniline≥98%Commercially Available---
Iron Powder (<325 mesh)Reagent---Fine powder increases surface area and reactivity.
Glacial Acetic AcidACS Grade------
Ethanol200 Proof------
Ethyl AcetateACS Grade---For extraction.
Saturated Sodium Bicarbonate Solution------For neutralization.
Brine (Saturated NaCl Solution)------For washing.
Anhydrous Sodium SulfateACS Grade---For drying.
Celite®------Filtration aid.
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with a temperature controller

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with 5-Bromo-3-fluoro-N-methyl-2-nitroaniline, EtOH, and AcOH B Add Iron Powder A->B C Heat to Reflux (e.g., 80-90 °C) B->C D Monitor by TLC/LC-MS C->D E Cool to RT and Filter through Celite® F Concentrate Filtrate E->F G Aqueous Work-up: EtOAc/aq. NaHCO₃ F->G H Dry and Concentrate Organic Phase G->H I Column Chromatography (if necessary) H->I

Figure 1: General workflow for the iron-mediated reduction.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Bromo-3-fluoro-N-methyl-2-nitroaniline (1.0 eq.) in a mixture of ethanol and glacial acetic acid (a common ratio is 4:1 v/v).[10]

  • Addition of Iron: To the vigorously stirred suspension, add iron powder (3.0-5.0 eq.) portion-wise. The addition may be exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 2-4 hours.

  • Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvents.

  • Aqueous Work-up: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-bromo-3-fluoro-N1-methylbenzene-1,2-diamine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Safety and Troubleshooting

  • Safety: The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The addition of iron powder can be exothermic; control the rate of addition to manage the temperature.

  • Troubleshooting:

    • Incomplete Reaction: If the reaction stalls, adding a small amount of additional iron powder and extending the reaction time may be beneficial. Ensuring the iron powder is finely divided and not passivated is also important.

    • Difficult Filtration: The iron oxide byproducts can sometimes form a fine sludge that is difficult to filter. Using a generous pad of Celite® and washing thoroughly with the solvent should mitigate this issue.

    • Product Purity: If the final product is impure, purification by column chromatography is recommended. The choice of eluent will depend on the polarity of the product and any remaining impurities.

Conclusion

The protocol described provides a reliable and chemoselective method for the reduction of the nitro group in 5-Bromo-3-fluoro-N-methyl-2-nitroaniline. The use of iron powder in acetic acid is a well-established, cost-effective, and scalable method that avoids the dehalogenation often associated with catalytic hydrogenation.[3][6] This makes it particularly suitable for the synthesis of halogenated phenylenediamine intermediates, which are of significant interest to researchers in drug development and materials science.

References

  • Mali, M. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano- Catalysts- the New Challenges. Synthesis and Catalysis: Open Access, 2:2. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from: [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from: [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from: [Link]

  • SciSpace. (2014). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from: [Link]

  • Oreate AI Blog. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. Retrieved from: [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from: [Link]

  • Synlett. (2014). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Wu, L., Lei, Z., & Jia, M. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. RSC Publishing. Available at: [Link]

  • Synlett. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from: [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction. Retrieved from: [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from: [Link]

Sources

5-Bromo-3-fluoro-N-methyl-2-nitroaniline as an intermediate in organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 5-Bromo-3-fluoro-N-methyl-2-nitroaniline in Organic Electronics

Executive Summary

5-Bromo-3-fluoro-N-methyl-2-nitroaniline (CAS 1396503-81-3) is a high-value synthetic intermediate designed for the precision engineering of n-type organic semiconductors. Its structural uniqueness lies in the trifunctional core: a nitro-amine motif for heterocycle formation, a fluorine atom for LUMO energy level modulation, and a bromine handle for π-conjugation extension.

This guide details the protocol for transforming this precursor into fluorinated 1-methylbenzimidazoles and quinoxalines —critical components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The presence of the fluorine substituent is empirically proven to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating electron injection and enhancing device stability against electrochemical degradation.

Chemical Profile & Material Specifications

PropertySpecificationRelevance to Electronics
CAS Number 1396503-81-3Unique Identifier
Formula C₇H₆BrFN₂O₂Precursor Stoichiometry
MW 249.04 g/mol Mass Balance Calculation
Purity (HPLC) ≥ 98.0% (Synth Grade)Must be purified to >99.9% (Sublimed) post-synthesis
Appearance Yellow/Orange SolidTypical of nitroanilines (n→π* transition)
Solubility DCM, THF, Ethyl AcetateCompatible with standard cross-coupling solvents

Safety Warning: Nitroanilines are toxic by inhalation and skin contact.[1] The compound is a potential mutagen. All procedures must be conducted in a fume hood with nitrile gloves and eye protection.

Strategic Application: The "Why" and "How"

In organic electronics, the "N-methyl" group is often difficult to introduce selectively at late stages due to competitive alkylation. This precursor comes pre-methylated , ensuring regiochemical purity.

Mechanistic Pathway
  • Reduction: The nitro group is reduced to an amine, yielding an asymmetric N-methyl-o-phenylenediamine.

  • Heterocyclization:

    • Pathway A (Benzimidazoles): Condensation with aryl aldehydes yields 1-methyl-benzimidazoles (analogues of TPBi), used as Electron Transport Layers (ETL) in OLEDs.

    • Pathway B (Quinoxalines): Condensation with 1,2-diketones yields fluorinated quinoxalines, used as acceptors in OPVs.

  • Functionalization: The bromine atom allows Suzuki/Buchwald couplings to attach carbazole (host materials) or thiophene (polymers) units.

Experimental Protocol: Selective Reduction & Cyclization

Objective: Synthesis of 6-Bromo-4-fluoro-1-methyl-2-phenyl-1H-benzimidazole (Model ETM Precursor).

Step 1: Chemoselective Reduction (Preserving the Ar-Br Bond)

Standard catalytic hydrogenation (Pd/C + H₂) often causes debromination. We use Iron/Ammonium Chloride to prevent this side reaction.

Reagents:

  • 5-Bromo-3-fluoro-N-methyl-2-nitroaniline (1.0 eq)

  • Iron Powder (Fe, 325 mesh) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolve the nitroaniline (10 mmol) in 40 mL Ethanol and 10 mL Water.

  • Add NH₄Cl and Fe powder.

  • Heat to reflux (80°C) with vigorous mechanical stirring for 4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). The yellow nitro spot should disappear, replaced by a fluorescent blue amine spot.

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Dissolve residue in DCM, wash with brine, dry over Na₂SO₄, and evaporate.

    • Yield: Typically 85-92% of 3-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine.

Step 2: Oxidative Cyclization to Benzimidazole

We use a "one-pot" condensation-oxidation with an aldehyde.

Reagents:

  • Diamine from Step 1 (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Dissolve diamine (5 mmol) and benzaldehyde (5.25 mmol) in 15 mL DMF.

  • Add Na₂S₂O₅ (6 mmol).

  • Heat to 100°C for 6 hours.

    • Mechanism:[2][3] The bisulfite acts as an oxidant to dehydrogenate the intermediate aminal to the imidazole ring.

  • Workup: Pour the mixture into 100 mL ice water. The product will precipitate as a solid.

  • Filter, wash with water, and dry.

  • Purification: Recrystallize from Toluene/Hexane.

Visualization: Synthesis & Device Architecture

Figure 1: Synthetic Workflow

This diagram illustrates the transformation from the nitroaniline precursor to the active electron-transport material.

SynthesisPathway Precursor 5-Bromo-3-fluoro- N-methyl-2-nitroaniline Intermediate Diamine Intermediate (Reduced) Precursor->Intermediate Fe/NH4Cl (Selective Reduction) Benzimidazole Fluorinated 1-Methyl-Benzimidazole Intermediate->Benzimidazole R-CHO / Na2S2O5 (Cyclization) FinalMaterial Final ETM (Coupled with Carbazole) Benzimidazole->FinalMaterial Suzuki Coupling (Ar-B(OH)2)

Caption: Step-wise conversion of the nitroaniline precursor into a functional OLED material.

Figure 2: OLED Device Stack (Application Context)

This diagram shows where the final molecule resides within a standard OLED architecture.[3]

OLEDStack Cathode Cathode (Al/LiF) ETL Electron Transport Layer (ETL) **Target Material Location** Cathode->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (ITO) HTL->Anode

Caption: The fluorinated benzimidazole serves as the Electron Transport Layer (ETL) to facilitate electron injection.

Characterization for Electronic Grade

To validate the material for device fabrication, the following data is required:

  • ¹H NMR (CDCl₃): Confirm the disappearance of the NH₂/NH signal and the appearance of the aromatic imidazole proton (if C2-H) or the aryl substituent signals. The N-methyl singlet should shift downfield (~3.8 ppm).

  • Cyclic Voltammetry (CV):

    • Setup: 0.1 M Bu₄NPF₆ in Acetonitrile.

    • Expectation: Fluorination should shift the reduction potential anodically (more positive) compared to the non-fluorinated analog, indicating a deeper LUMO (e.g., -2.8 eV vs -2.6 eV).

  • Sublimation: For OLED evaporation, the material must be sublimed at high vacuum (<10⁻⁶ Torr) to remove trace ionic impurities (Fe, Na salts) which quench excitons.

References

  • BLD Pharm. (2025). Product Specification: 5-Bromo-3-fluoro-N-methyl-2-nitroaniline (CAS 1396503-81-3). Retrieved from

  • Hung, W. Y., et al. (2014).[4] "Benzimidazole Derivatives as Electron-Transporting Hosts for Highly Efficient Phosphorescent OLEDs." Organic Letters, 16(20), 5398–5401.[5]

  • BenchChem. (2025).[6] Synthetic Protocols for Halogenated Nitroanilines. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 5-Bromo-3-fluoro-N-methyl-2-nitroaniline. National Library of Medicine. Retrieved from

  • Li, S., et al. (2022).[2] "Metal-Free Synthesis of Fluorinated Quinoxalines." Synthesis, 54, 3989-3998.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline

[1][2]

Core Reaction Logic & Mechanism

The Objective: Selective mono-amination of 5-bromo-1,3-difluoro-2-nitrobenzene (CAS 147808-42-2) using methylamine.[1][2]

The Challenge: The starting material possesses two chemically equivalent fluorine atoms activated by an ortho-nitro group.[1] The reaction must be controlled to displace exactly one fluorine atom.[1]

  • Kinetic Advantage: The substitution of the first fluorine with an electron-donating methylamino group (

    
    ) significantly deactivates the aromatic ring toward further nucleophilic attack.[1] This electronic "brake" naturally favors the mono-substituted product over the bis-substituted impurity.[1][2]
    
  • Yield Killers: Despite the kinetic advantage, yield losses typically stem from:

    • Bis-substitution: Forcing conditions (high temperature, large excess of amine) overcome the deactivation barrier.[1]

    • Hydrolysis: Presence of moisture leads to the phenol impurity (5-bromo-3-fluoro-2-nitrophenol).[1][2]

    • Workup Losses: The product is a weak base; improper pH control during extraction can lead to loss in the aqueous phase.[1]

Reaction Pathway Diagram

ReactionPathwayFigure 1: Reaction pathway showing kinetic selectivity (k1 >> k2) and potential side reactions.SMStarting Material(5-Bromo-1,3-difluoro-2-nitrobenzene)TargetTARGET PRODUCT(5-Bromo-3-fluoro-N-methyl-2-nitroaniline)SM->Target+ MeNH2(Fast, k1)PhenolPhenol Impurity(Hydrolysis)SM->Phenol+ H2O/OH-(Competes)BisBis-Impurity(Diamino derivative)Target->Bis+ MeNH2(Slow, k2 << k1)

Diagnostic Flowchart: Why is my yield low?

Use this decision tree to identify the root cause of your yield loss based on TLC/LC-MS data.

TroubleshootingStartAnalyze Crude Mixture(LC-MS / TLC)Q1Is Starting Material(SM) remaining?Start->Q1Q2Is Bis-Impurity present?(M+ Product + 13 Da)Q1->Q2No (Consumed)Sol1Issue: Incomplete ConversionAction: Increase Temp slightlyor Check Reagent QualityQ1->Sol1Yes (>5%)Q3Is Phenol Impurity present?(Product - 13 Da)Q2->Q3NoSol2Issue: Over-reactionAction: Reduce Temp,Reduce MeNH2 equivalentsQ2->Sol2Yes (>5%)Sol3Issue: HydrolysisAction: Dry solvents,Use anhydrous MeNH2 (THF)Q3->Sol3YesSol4Issue: Workup LossAction: Check aqueous pH,Re-extract aqueous phaseQ3->Sol4No (Clean Profile but Low Mass)

Critical Process Parameters (CPPs)

ParameterRecommended RangeImpact on Yield/Purity
Stoichiometry 1.05 – 1.10 eq. of Methylamine< 1.0 eq: Incomplete conversion.> 1.2 eq: Promotes bis-substitution (diamine formation).[1][2]
Temperature -10°C to 0°C (Addition)RT (Reaction)High Temp (>40°C): Overcomes the deactivation barrier, increasing bis-impurity.Low Temp: Ensures kinetic control.[1][2]
Solvent THF (Anhydrous)Preferred: THF solubilizes the precursor well.Avoid: Alcohols (MeOH/EtOH) can compete as nucleophiles (alkoxy-impurities) if base is strong.[1]
Base DIPEA or Et3N (1.2 eq)Scavenges the HF byproduct.[1] Using excess methylamine as a base is risky as it increases the local concentration of the nucleophile.
Concentration 0.1 M – 0.2 MHigh concentration increases the rate of intermolecular side reactions.[1]

Optimized Experimental Protocol

Standardized for 1.0 gram scale.

Reagents:

  • 5-Bromo-1,3-difluoro-2-nitrobenzene (1.0 eq, 4.2 mmol, ~1.0 g)[1][2]

  • Methylamine (2.0 M in THF) (1.05 eq, 4.4 mmol, 2.2 mL)[2]

  • Triethylamine (

    
    ) (1.2 eq, 5.0 mmol, 0.7 mL)[2]
    
  • Tetrahydrofuran (THF), Anhydrous (20 mL)[2]

Procedure:

  • Preparation: In a dry round-bottom flask under Nitrogen/Argon, dissolve 5-Bromo-1,3-difluoro-2-nitrobenzene in anhydrous THF (15 mL).

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Base Addition: Add

    
     in one portion.[1]
    
  • Nucleophile Addition (Critical): Dilute the Methylamine solution with the remaining THF (5 mL). Add this solution dropwise over 30 minutes.

    • Why? Keeping the instantaneous concentration of methylamine low prevents "hot spots" where bis-substitution could occur.[1]

  • Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][3]

    • Target: >98% conversion of SM, <2% Bis-impurity.[1][2]

  • Workup:

    • Quench with saturated

      
       solution (20 mL).
      
    • Extract with Ethyl Acetate (3 x 20 mL).[1][2]

    • Wash combined organics with Brine.[1]

    • Dry over

      
       and concentrate.
      
  • Purification: If bis-impurity is present, recrystallization from Ethanol/Water is often effective due to the solubility difference between the mono-amine and diamine.[1]

Troubleshooting & FAQs

Q: I see a spot with lower Rf than my product. What is it? A: This is likely the Bis-impurity (5-Bromo-N,N'-dimethyl-2-nitro-1,3-benzenediamine).[1][2] It is more polar than the mono-substituted product due to the second amino group.[1]

  • Fix: Reduce the equivalents of methylamine.[1] Ensure strictly controlled dropwise addition at low temperature.

Q: The reaction stalls at 90% conversion. Should I add more amine? A: Proceed with caution. Adding more amine often triggers the formation of the bis-impurity faster than it converts the remaining 10% of starting material.

  • Strategy: It is often better to accept 90% yield and recover the starting material during column chromatography than to push for 100% and contaminate the batch with difficult-to-separate bis-impurity.[1][2]

Q: Can I use aqueous Methylamine (40%)? A: It is possible but risky.[1][2] Water acts as a competing nucleophile, potentially forming the phenol impurity (5-bromo-3-fluoro-2-nitrophenol), especially if the reaction warms up.[1][2] Anhydrous solutions (in THF or MeOH) are superior for consistency.[1][2]

Q: My product is a dark oil/tar. How do I crystallize it? A: Nitroanilines can be "sticky."[1] Dissolve the crude oil in a minimum amount of hot Ethanol, remove from heat, and slowly add water until turbidity persists.[2] Let it stand in the fridge overnight. Scratching the glass can induce nucleation.[1]

References

  • ChemicalBook. 5-Bromo-1,3-difluoro-2-nitrobenzene Properties and Synthesis. (Accessed 2026).[1][2][3][4] Link

  • BenchChem. 5-Bromo-1,3-difluoro-2-nitrobenzene: Applications in SNAr. (Accessed 2026).[1][2][3][4] Link[2]

  • PubChem. Compound Summary: 5-bromo-N-methyl-2-nitroaniline.[1][2] National Library of Medicine.[1] Link[2]

  • Vapourtec. Application Note: Controlled SNAr of Difluoronitrobenzenes.[1] (General methodology for selective substitution). Link

  • Sigma-Aldrich. 2,6-Difluoronitrobenzene Product Information. (Analogous chemistry data). Link[2]

Optimizing reaction conditions for substitutions on 5-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

Molecule: 5-Bromo-3-fluoro-N-methyl-2-nitroaniline Core Scaffold Utility: Precursor for poly-substituted benzimidazoles, kinase inhibitors, and photoactive ligands.[1]

This scaffold presents a unique "orthogonal reactivity" profile.[1] The presence of the nitro group at C2 dictates the chemistry of the entire ring. It activates the C3-fluorine for Nucleophilic Aromatic Substitution (


) while simultaneously deactivating the ring toward Electrophilic Aromatic Substitution (

).[1] The C5-bromine remains a stable handle for transition-metal catalysis, provided the correct order of operations is followed.
Reactivity Map

The following diagram illustrates the distinct reactive zones and the logic flow for sequential functionalization.

ReactivityMap Scaffold 5-Bromo-3-fluoro- N-methyl-2-nitroaniline C3_Fluoro C3-Fluoro Position (Highly Activated) Scaffold->C3_Fluoro Ortho-NO2 Effect C5_Bromo C5-Bromo Position (Metal-Catalyzed Handle) Scaffold->C5_Bromo Sterically Accessible Product_SNAr C3-Substituted Intermediate C3_Fluoro->Product_SNAr SNAr (Amines/Thiols) RT to 60°C Product_Coupled Biaryl/Alkyne Product C5_Bromo->Product_Coupled Suzuki/Buchwald Pd(0) Catalysis Nitro C2-Nitro Group (Activator / Reducible) Benzimidazole Benzimidazole Core Nitro->Benzimidazole Reductive Cyclization (Fe/AcOH or SnCl2) Product_SNAr->Product_Coupled Preferred Route Product_Coupled->Benzimidazole

Figure 1: Orthogonal reactivity map showing the preferred sequential functionalization pathway (


 Coupling 

Cyclization).

Module A: C3-Fluoro Substitution ( )

The Challenge: The C3-fluorine is highly labile due to the ortho-nitro effect. While this makes substitution easy, it also invites side reactions like hydrolysis (phenol formation) or bis-substitution if the nucleophile is too aggressive.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion Solvent polarity is too low (e.g., DCM, Toluene).[1]Switch to polar aprotic solvents like DMSO, DMF, or NMP . These stabilize the Meisenheimer complex intermediate [1].[2]
Hydrolysis Product (Phenol) Wet solvent or hydroxide bases (NaOH/KOH).[1]Use anhydrous solvents.[1] Switch to non-nucleophilic organic bases like DIPEA or TEA .[1] If inorganic base is required, use anhydrous

or

.[1]
Regioselectivity Loss Temperature too high; attacking C5-Br?Highly unlikely.[1] C5-Br is meta to nitro and deactivated.[1] If byproducts occur, check for impurities in the nucleophile or displacing the N-methyl group (rare).
Tarry/Black Mixture Polymerization or oxidation of the aniline.Perform reaction under

atmosphere. Limit temperature to <80°C.
Optimized Protocol: C3-Amine Displacement

Target: Synthesis of 3-amino-substituted derivatives.[1]

  • Setup: Charge a reaction vial with 5-Bromo-3-fluoro-N-methyl-2-nitroaniline (1.0 equiv).

  • Solvent: Add anhydrous DMF or DMSO (0.2 M concentration).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv).[1]

    • Note: If the nucleophile is a hydrochloride salt, increase base to 2.5 equiv.

  • Nucleophile: Add the primary or secondary amine (1.1 equiv) dropwise.[1]

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1][3] If <50% conversion after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF.[1] Dry over 
    
    
    
    .[1]

Module B: C5-Bromo Cross-Coupling

The Challenge: The nitro group can poison Palladium catalysts or act as an oxidant for phosphine ligands. Furthermore, if the C3-fluorine is still present, harsh bases could trigger unwanted


 side reactions during the coupling.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by Nitro group or oxidative addition failure.[1]Switch to robust catalysts:

or

with higher loading (5 mol%).[1] Avoid simple

without ligands [2].
Debromination (H-Product)

-Hydride elimination from alkyl ligands or solvent effects.[1]
Avoid secondary alcohol solvents (e.g., iPrOH).[1] Use Toluene/Water or Dioxane .[1] Reduce reaction time.
C3-Substitution Side Product Base used in coupling (e.g.,

) attacked the C3-F.
Use milder bases like

or

.[1] Avoid alkoxide bases if C3-F is unsubstituted.[1]
Optimized Protocol: Suzuki-Miyaura Coupling

Target: Introduction of biaryl/heteroaryl motifs at C5.

  • Degassing (Critical): Sparge solvents (Dioxane/Water 4:1) with Argon for 15 mins.

  • Assembly: Combine substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , 2.0 equiv).[1]
    
  • Catalyst: Add

    
      (3–5 mol%).[1]
    
    • Why: The ferrocenyl ligand prevents Pd aggregation and resists poisoning by the nitro group better than monodentate phosphines.

  • Conditions: Heat to 80–90°C under Argon for 4–12 hours.

  • Scavenging: If residual Pd remains, treat organic layer with thiol-functionalized silica (SiliaMetS® Thiol) or wash with aqueous L-cysteine.[1]

Module C: Nitro Reduction & Cyclization

The Challenge: Standard hydrogenation (


) will frequently cause hydrodehalogenation  (cleaving the C5-Br or C3-F).[1] Chemoselective reduction is required to preserve the halogens for later steps.
Decision Tree: Reduction Strategy

ReductionStrategy Start Reduction of Nitro Group HalogenCheck Are C3-F or C5-Br still present? Start->HalogenCheck Yes Yes HalogenCheck->Yes Use Chemical Reductant No No (Both substituted) HalogenCheck->No Use Catalytic Hydrogenation MethodA Method A: Fe / NH4Cl (Chemoselective) Yes->MethodA Preferred MethodB Method B: SnCl2 / HCl (Stronger, acidic) Yes->MethodB Alternative MethodC Method C: H2 / Pd-C (Fastest, cleanest) No->MethodC

Figure 2: Selection guide for nitro reduction to prevent dehalogenation.

Optimized Protocol: Fe-Mediated Reduction (Bechamp Conditions)

Safe for preserving C-Br and C-F bonds.[1]

  • Solvent: Ethanol/Water (3:1).[1]

  • Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Process: Heat to 70°C with vigorous stirring (mechanical stirring recommended due to slurry).

  • Monitoring: Reaction is usually complete in 1–2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Wash the cake with EtOAc.

    • Warning: Do not let the iron cake dry out completely in air (pyrophoric hazard); keep wet with water before disposal.[1]

Frequently Asked Questions (FAQ)

Q: Can I perform the Suzuki coupling before the


 reaction? 
A:  Yes, but with caution. The 

reaction relies on the electron-withdrawing power of the nitro group.[2] If you couple an electron-rich aryl group at C5 first, you might slightly deactivate the ring, slowing down the subsequent

at C3. However, the effect is usually minor since C5 is meta to the nitro group.

Q: I am trying to make a benzimidazole. Can I do this in one pot? A: Yes. "Reductive cyclization" is possible.[1][4][5][6][7] After the


 step (to install the amine at C3), you can treat the nitro-intermediate with 

in the presence of an aldehyde or orthoester. This reduces the nitro to an amine, which immediately condenses with the aldehyde to form the benzimidazole ring [3].

Q: Why is my N-methyl group not reacting? A: The N-methyl group at C1 is an amine, but it is an aniline nitrogen involved in resonance with the nitro group (vinylogous amide character). It is not nucleophilic enough to participate in standard alkylations without strong deprotonation (NaH), and it is not a good leaving group.[1]

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (Accessed 2026).[1][8]

  • BenchChem. Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. (Accessed 2026).[1][8]

  • Liu, Z., et al. "A Facile One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines by Reductive Cyclization."[5] Heterocycles, Vol 75, 2008.[5] [1]

  • Naeimi, H., et al. "Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization."[4] Organic Chemistry International, 2012.[4]

Sources

Stability of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-3-fluoro-N-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline?

5-Bromo-3-fluoro-N-methyl-2-nitroaniline is a halogenated nitroaromatic amine.[1][2] Its chemical behavior is dictated by the interplay of its functional groups:

  • Aniline Moiety: The secondary amine (-NHCH₃) is basic, but its pKa is significantly lowered by the strong electron-withdrawing effects of the ortho-nitro group and the fluorine and bromine substituents. This makes the amine a very weak base.

  • Nitro Group: The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

  • Halogens (Bromo and Fluoro): These also contribute to the electron-deficient nature of the aromatic ring. The carbon-bromine bond is generally more susceptible to cleavage than the carbon-fluorine bond.

  • N-Methyl Group: The methyl group attached to the nitrogen slightly increases the electron density on the nitrogen atom compared to a primary amine.

Q2: What are the primary stability concerns for 5-Bromo-3-fluoro-N-methyl-2-nitroaniline in aqueous solutions?
  • Hydrolysis: Under strongly acidic or basic conditions, and potentially with elevated temperatures, the aniline or other functional groups could be susceptible to hydrolysis. For instance, some nitroanilines can be hydrolyzed to the corresponding nitrophenols, a reaction that can be catalyzed by acid or base.[3][4][5]

  • Reductive Degradation: The nitro group can be chemically or enzymatically reduced to a nitroso, hydroxylamino, or amino group.[6] This is a common metabolic pathway for nitroaromatic compounds.

  • Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is susceptible to attack by strong nucleophiles, which could lead to the displacement of one of the halogen substituents or the nitro group, particularly under basic conditions.

  • Photodegradation: Many aromatic nitro compounds are light-sensitive. Exposure to UV or even ambient light over extended periods could lead to degradation.

Q3: How can I get a preliminary assessment of the stability of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline for my experiment?

A simple way to assess stability is to prepare solutions of the compound in your experimental buffers (or a range of pH buffers) and monitor for any changes over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] A peak corresponding to the parent compound that decreases in area over time, or the appearance of new peaks, would indicate degradation.

Troubleshooting Guide

Issue 1: Inconsistent results or loss of compound in solution.

Possible Cause: The compound may be degrading under your experimental pH and temperature conditions.

Troubleshooting Steps:

  • Perform a preliminary pH stability screen. A recommended workflow is outlined below.

  • Control the temperature. If you suspect thermal instability, conduct your experiments at a lower temperature (e.g., on ice or at 4°C) and compare the results to those obtained at room temperature.

  • Protect from light. Store stock solutions and conduct experiments in amber vials or with protection from direct light to minimize photodegradation.

  • Analyze samples promptly. Minimize the time between sample preparation and analysis. If immediate analysis is not possible, store samples at a low temperature (e.g., -20°C or -80°C) and perform a freeze-thaw stability study to ensure this storage method is not causing degradation.

Issue 2: Appearance of unknown peaks in my chromatogram.

Possible Cause: These new peaks are likely degradation products.

Troubleshooting Steps:

  • Characterize the degradation products. If you have access to a mass spectrometer (e.g., LC-MS), you can often get the molecular weight of the degradation products, which can provide clues to the degradation pathway. For example, a mass corresponding to the replacement of the nitro group with a hydroxyl group would suggest hydrolysis.

  • Adjust experimental conditions. Based on the likely degradation pathway, adjust your experimental conditions to minimize it. For example, if you suspect base-catalyzed hydrolysis, use a lower pH buffer if your experiment allows.

  • Consider the source of reactants. Ensure that your solvents and reagents are pure and do not contain contaminants that could react with your compound.

Workflow for a Preliminary pH Stability Study

This workflow will help you determine the stability of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline in your experimental system.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ACN) C Spike the stock solution into each buffer to a final concentration (e.g., 10 µM) A->C B Prepare a series of aqueous buffers (e.g., pH 3, 5, 7.4, 9) B->C D Incubate samples at the desired temperature (e.g., Room Temperature or 37°C) C->D E Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) D->E F Immediately analyze aliquots by a stability- indicating method (e.g., HPLC-UV) E->F G Quantify the peak area of the parent compound F->G H Plot % remaining of parent compound vs. time G->H

Caption: Experimental workflow for assessing pH stability.

Data Summary: Expected Stability Profile

The following table provides a hypothetical but chemically reasoned stability profile for 5-Bromo-3-fluoro-N-methyl-2-nitroaniline based on the general principles of physical organic chemistry. This is not experimental data and should be confirmed with your own studies.

pH RangeConditionExpected StabilityPredominant Degradation Pathway (if any)
< 3 Strongly AcidicModerate to Low Acid-catalyzed hydrolysis of the anilino group.
3 - 6 Weakly AcidicGood Generally stable, minimal degradation expected.
6 - 8 NeutralHigh Expected to be most stable in this range.
8 - 10 Weakly BasicGood to Moderate Slow base-catalyzed hydrolysis or nucleophilic substitution.
> 10 Strongly BasicLow Potential for rapid hydrolysis and/or nucleophilic aromatic substitution.
Experimental Protocol: HPLC-UV Method for Stability Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Elution:

    • A gradient from 10% B to 90% B over 15-20 minutes is a good starting point to ensure separation of the parent compound from potential degradation products.

  • Detection:

    • Monitor at a wavelength of maximum absorbance for 5-Bromo-3-fluoro-N-methyl-2-nitroaniline. This can be determined by running a UV scan of a standard solution. A wavelength around 375 nm is a reasonable starting point for nitroaniline compounds.[7]

  • Sample Preparation:

    • Dilute the aliquots from the stability study with the initial mobile phase composition to ensure good peak shape.

  • Analysis:

    • Inject a consistent volume (e.g., 10 µL) for all samples.

    • Integrate the peak area of the parent compound.

    • Calculate the percentage remaining at each time point relative to the T=0 sample.

Troubleshooting Decision Tree

This decision tree can help guide your troubleshooting process when you encounter stability issues.

Troubleshooting_Tree Start Inconsistent results or evidence of degradation? Q1 Is the degradation pH-dependent? Start->Q1 A1_Yes Optimize buffer pH. Use pH where compound is most stable. Q1->A1_Yes Yes Q2 Is the degradation time-dependent? Q1->Q2 No End Stability issue resolved. A1_Yes->End A2_Yes Minimize experiment duration. Analyze samples immediately. Q2->A2_Yes Yes Q3 Is the degradation temperature-dependent? Q2->Q3 No A2_Yes->End A3_Yes Conduct experiments at a lower temperature. Q3->A3_Yes Yes Q4 Is the compound light-sensitive? Q3->Q4 No A3_Yes->End A4_Yes Protect samples from light. Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Decision tree for troubleshooting stability issues.

References

  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. MDPI.
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzym
  • BIODEGRADATION OF NITROAROM
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • The microbial degradation mechanism of emerging halogenated nitrophenols is revealed in Yantai Institute of Coastal Zone Research. Yantai Institute of Coastal Zone Research.
  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.
  • Hydrolysis of 4-Nitroaniline. Scribd.
  • (a)
  • 5-bromo-N-methyl-2-nitroaniline | C7H7BrN2O2 | CID 10609530. PubChem.
  • SAFETY D
  • Method for hydrolyzing nitroanilines into phenol.
  • Enzymatic Hydrolysis of p -Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens.
  • SAFETY D
  • 5-BROMO-3-FLUORO-2-METHYLPYRIDINE SDS, 1162674-74-9 Safety D
  • Safety d
  • 5-BROMO-2-FLUOROANILINE | 2924-09-6. ChemicalBook.
  • 5-Fluoro-2-nitroaniline 2369-11-1. Guidechem.
  • NMAM METHOD 5033. CDC.
  • 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3. Ossila.
  • 5-Bromo-2-fluoroaniline | 2924-09-6. Sigma-Aldrich.
  • 5-Bromo-2-methyl-3-nitroaniline | C7H7BrN2O2 | CID 18789595. PubChem.
  • 5-Bromo-2-methyl-3-nitroaniline | 864550-40-3. Sigma-Aldrich.
  • 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-5-nitroaniline Hydr
  • 3-bromo-5-fluoro-n-methyl-2-nitroaniline. PubChemLite.

Sources

Proper disposal methods for 5-Bromo-3-fluoro-N-methyl-2-nitroaniline waste

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Disposal Protocol for 5-Bromo-3-fluoro-N-methyl-2-nitroaniline

Document ID: EHS-PROTO-2024-BFMN Department: Chemical Safety & Environmental Compliance Status: Active Audience: Medicinal Chemists, Process Chemists, EHS Officers

Executive Summary & Hazard Profile

User Query: How do I properly dispose of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline waste generated during synthesis?

Technical Response: 5-Bromo-3-fluoro-N-methyl-2-nitroaniline is a poly-functionalized aromatic intermediate. Because it is likely a proprietary or research-grade compound without a widely standardized commercial SDS, you must adopt a "Worst-Case Scenario" disposal strategy based on its functional groups.

Chemical Hazard Analysis (Functional Group Decomposition):

Functional GroupAssociated HazardDisposal Implication
Nitro Group (-NO₂) Potential explosive/energetic instability; Methemoglobinemia (blood toxicity).DO NOT mix with strong oxidizers or reducing agents. High thermal sensitivity.
Halogens (Br, F) Formation of acid gases (HBr, HF) during combustion.Requires incineration with flue gas scrubbing (alkaline wash) to prevent acid rain/corrosion.
N-Methyl Aniline Core High acute toxicity (dermal/oral); Skin sensitization; Aquatic toxicity.Must be classified as Acute Toxic waste. Zero-discharge to sewer systems.
Standard Operating Procedure (SOP): Disposal Workflow

The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organic waste.

Step 1: Waste Segregation (The Critical Step)
  • Solid Waste: Pure compound, contaminated filter paper, gloves, or silica gel.

  • Liquid Waste: Mother liquors or reaction mixtures containing the compound.

CRITICAL WARNING: Never mix this compound with oxidizing acids (Nitric acid, Perchloric acid) or strong bases . The nitro group renders the molecule susceptible to runaway exothermic decomposition.

Step 2: Container Selection & Labeling
  • Container: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but poses a breakage risk. Avoid metal containers due to potential corrosion from hydrolysis of the halogen groups over time.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic / Irritant"

    • Constituents: Must list "5-Bromo-3-fluoro-N-methyl-2-nitroaniline" explicitly. Do not use abbreviations like "BFMNA."

    • Hazard Codes: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H411 (Toxic to aquatic life).

Step 3: Final Disposal Method
  • Method: High-Temperature Incineration with Scrubber System.

  • Why: Standard incineration is insufficient. The Fluorine atom will generate Hydrofluoric Acid (HF) gas upon combustion, and the Bromine will generate Hydrogen Bromide (HBr). The facility must be equipped to neutralize these off-gases.

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for categorizing and packing this specific waste stream.

DisposalWorkflow Start Waste Generation: 5-Bromo-3-fluoro-N-methyl-2-nitroaniline StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Silica/PPE) StateCheck->Solid Liquid Liquid Waste (Solvent Mixtures) StateCheck->Liquid Container Pack in HDPE Drum Label: 'Toxic, Halogenated Organic' Solid->Container SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvents (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Acetone, Ethyl Acetate) SolventCheck->NonHalogenated Segregation Segregation Rule: Classify as HALOGENATED Stream (Due to F/Br on molecule) Halogenated->Segregation NonHalogenated->Segregation Segregation->Container Disposal Ship to Incinerator (Must have HF/HBr Scrubbers) Container->Disposal

Caption: Figure 1. Logic flow for segregating and packaging halogenated nitroaniline waste to ensure compatibility with incineration protocols.

Troubleshooting & FAQs

Q1: I dissolved the waste in Acetone (non-halogenated). Can I put it in the "Non-Halogenated" waste drum?

  • Answer: NO. Even though the solvent is non-halogenated, the solute (5-Bromo-3-fluoro-N-methyl-2-nitroaniline) contains Bromine and Fluorine. Placing this in a non-halogenated stream creates a "hidden hazard" for the disposal facility. If they incinerate it as "clean fuel," the HF/HBr gas produced could damage their equipment or violate emission permits. Always classify this mixture as Halogenated Waste .

Q2: The waste container is slightly pressurized or bulging. What should I do?

  • Answer: This indicates potential decomposition or reaction.

    • Evacuate the immediate area.

    • Do not attempt to open the cap.

    • Contact your site EHS Emergency Response team immediately.

    • Root Cause: The nitro group may be reacting with trace impurities or incompatible metals, generating nitrogen oxides (NOx) gas.

Q3: Can I use a rotary evaporator to dry the waste down to a solid to save disposal volume?

  • Answer: Proceed with Extreme Caution. Nitroanilines are thermally sensitive. Heating them to dryness, especially if peroxides are present in the solvent (like old THF) or if the bath temperature is too high, poses an explosion risk. It is safer to dispose of the material as a liquid solution than to risk concentrating a potentially unstable solid.

Q4: Is this compound P-listed (Acutely Hazardous) under RCRA?

  • Answer: While specific research intermediates often lack a unique P-code, it is structurally similar to P077 (p-Nitroaniline) . Best practice dictates managing it with the same rigor as a P-listed waste: triple-rinse empty containers and collect the rinsate as hazardous waste [1].

References
  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Nitroaniline Derivatives and Toxicity. (General reference for Nitroaniline class hazards). Available at: [Link]

  • Vehlow, J. (2003). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation.[1] Environmental Science and Pollution Research. Available at: [Link]

Sources

Validation & Comparative

Alternative Synthetic Strategies for 5-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 5-Bromo-3-fluoro-N-methyl-2-nitroaniline (CAS: 1396503-81-3) Primary Application: Key intermediate for MEK inhibitors (e.g., Cobimetinib).[1] Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary & Strategic Analysis

The synthesis of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline presents a classic challenge in regioselective aromatic substitution. The target molecule features a dense functionalization pattern—a benzene ring decorated with four distinct groups (amine, nitro, fluoro, bromo)—requiring precise orthogonality in assembly.

For industrial and scalable applications, the "Symmetrical SnAr Strategy" (Route A) is the authoritative standard. It leverages the symmetry of a 1,3-difluoro precursor to eliminate regiochemical ambiguity during the amine introduction. Alternative strategies, such as direct methylation (Route B) or late-stage nitration (Route C), often suffer from poor atom economy or difficult isomer separations, rendering them less suitable for GMP campaigns.

Comparative Overview
FeatureRoute A: Symmetrical SnAr (Recommended)Route B: Direct Methylation Route C: Nitration of Aniline
Key Step Nucleophilic displacement on symmetrical precursorAlkylation of primary anilineElectrophilic Nitration
Regiocontrol Perfect (100%) due to substrate symmetryLow (Risk of dimethylation)Moderate (Isomer mixtures)
Yield High (>75% overall)Moderate (50-60%)Low-Moderate
Scalability Excellent (Kilogram scale proven)Limited (Purification bottlenecks)Poor (Exotherm/Safety risks)
Cost Driver Oxidation reagent (Sodium Perborate)Separation of over-alkylated byproductsIsomer separation

Detailed Synthetic Strategies

Route A: The Symmetrical SnAr Strategy (Gold Standard)

This route is the industry-preferred method for synthesizing Cobimetinib intermediates. It relies on constructing a symmetrical 5-Bromo-1,3-difluoro-2-nitrobenzene core. Because the fluorine atoms at positions 1 and 3 are chemically equivalent due to the axis of symmetry passing through the Nitro and Bromo groups, nucleophilic attack by methylamine at either position yields the exact same desired product.

Mechanism & Logic[2][3]
  • Precursor Synthesis : 4-Bromo-2,6-difluoroaniline is oxidized to 5-Bromo-1,3-difluoro-2-nitrobenzene . This reverses the polarity of the nitrogen-bearing carbon from nucleophilic (aniline) to highly electrophilic (nitro-activated halide).

  • Differentiation : The symmetrical nitro-arene undergoes SNAr with methylamine. The first substitution breaks the symmetry, deactivating the ring slightly towards a second substitution, allowing for high mono-selectivity.

Workflow Diagram

RouteA Start 4-Bromo-2,6-difluoroaniline (CAS: 67567-26-4) Oxidation Oxidation (NaBO3 / AcOH) Start->Oxidation Intermediate 5-Bromo-1,3-difluoro-2-nitrobenzene (CAS: 147808-42-2) SYMMETRICAL CORE Oxidation->Intermediate Yield: ~60-70% SnAr SnAr Displacement (MeNH2 / THF) Intermediate->SnAr Product 5-Bromo-3-fluoro-N-methyl-2-nitroaniline (CAS: 1396503-81-3) SnAr->Product Yield: ~90%

Caption: Route A leverages the symmetry of the dinitro intermediate to guarantee regioselectivity.

Route B: Direct Methylation of Primary Aniline

This route attempts to install the methyl group on 5-Bromo-3-fluoro-2-nitroaniline . While conceptually simple, it battles the inherent nucleophilicity of the product. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to over-methylation (formation of the dimethyl impurity).

  • Reagents : Methyl Iodide (MeI) or Dimethyl Sulfate, K2CO3.

  • Critical Drawback : Requires strict stoichiometric control or reductive amination conditions (e.g., Paraformaldehyde/NaBH4), which may be incompatible with the nitro group or bromine handle.

Experimental Protocols (Route A)

Step 1: Synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene

This protocol converts the electron-rich aniline to the electron-deficient nitroarene.

Reagents:

  • 4-Bromo-2,6-difluoroaniline (1.0 eq)[4][5]

  • Sodium Perborate Tetrahydrate (5.0 eq)[5]

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Suspend Sodium Perborate Tetrahydrate (18.5 g, 0.12 mol) in Glacial Acetic Acid (125 mL) and heat to 65 °C .

  • Dissolve 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol) in Glacial Acetic Acid (50 mL).

  • Critical Step : Add the aniline solution dropwise to the oxidant suspension over 4 hours . Note: Slow addition prevents side reactions and controls exotherm.

  • Stir at 65 °C for an additional 3 hours.

  • Monitor by TLC/HPLC. If starting material remains, add a second portion of Sodium Perborate (6.0 g) and stir for 14 hours.

  • Workup : Cool to room temperature. Filter off inorganic solids.[6][7][8] Pour the filtrate into ice-cold water (300 mL).

  • Collect the yellow precipitate by filtration. Dry in vacuo.[1][8]

  • Expected Yield : ~60% (3.4 g).

  • Characterization : 1H NMR shows loss of amine protons and downfield shift of aromatic protons.

Step 2: Synthesis of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline

This protocol installs the methylamine group with perfect regioselectivity.

Reagents:

  • 5-Bromo-1,3-difluoro-2-nitrobenzene (from Step 1)[4][5]

  • Methylamine (2.0 M in THF or 33% in EtOH)

  • Triethylamine (Optional base scavenger)

  • THF (Tetrahydrofuran)

Procedure:

  • Dissolve 5-Bromo-1,3-difluoro-2-nitrobenzene (1.0 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath).

  • Add Methylamine solution (1.1 eq) dropwise over 30 minutes.

  • Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Monitor : Check for disappearance of starting material. The formation of the mono-substituted product is usually rapid.

  • Quench : Add water and extract with Ethyl Acetate.

  • Purification : Wash organic layer with Brine, dry over MgSO4, and concentrate. Recrystallize from Ethanol/Heptane if necessary.

  • Expected Yield : 76–90%.

  • Appearance : Red to orange solid.

Performance Data & Specifications

ParameterSpecification (Route A)Notes
Purity (HPLC) > 98.5%Main impurity is the hydrolyzed phenol (rare under anhyd. conditions).
Regio-Isomer Not DetectableSymmetry prevents isomer formation.
Appearance Red/Orange Crystalline SolidTypical for nitroanilines.
Melting Point 135–140 °CDistinct from precursor (MP ~50°C).
Mass Spec (ESI) [M+H]+ = 249/251Characteristic 1:1 Bromine isotope pattern.

References

  • Vertex AI Search . Synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene. Retrieved from .

  • World Intellectual Property Organization . Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators. WO2018039384A1. Retrieved from .

  • National Institutes of Health (NIH) . Cobimetinib: Agent Description and Clinical Data. Retrieved from .

  • MedKoo Biosciences . Cobimetinib Synthetic Routes and Intermediates. Retrieved from .

  • PrepChem . Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline (Related Methodology). Retrieved from .

Sources

Cost-effectiveness of different synthetic routes to 5-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recommendation: The Symmetric Precursor Route (Route A) is the most cost-effective and scalable method for synthesizing 5-Bromo-3-fluoro-N-methyl-2-nitroaniline.

This route utilizes 1-bromo-3,5-difluorobenzene as a starting material.[1][2][3][4][5] Its symmetry eliminates regioselectivity issues during the critical substitution step, ensuring high purity and yield. Compared to alternative routes involving aniline oxidation or direct methylation, Route A offers superior atom economy, lower raw material costs, and a safer safety profile for scale-up.

Structural Analysis & Retrosynthesis

To determine the optimal synthetic path, we must first analyze the electronic and steric properties of the target molecule.

  • Target: 5-Bromo-3-fluoro-N-methyl-2-nitroaniline

  • Core Structure: Aniline derivative.[6][7]

  • Substituents:

    • C1: N-methylamino (-NHMe) – Electron-donating (strong).

    • C2: Nitro (-NO₂) – Electron-withdrawing (strong), activates ortho/para positions for Nucleophilic Aromatic Substitution (

      
      ).
      
    • C3: Fluoro (-F) – Electron-withdrawing (inductive), good leaving group in

      
      .
      
    • C5: Bromo (-Br) – Weakly deactivating, stable under standard

      
       conditions.
      

Retrosynthetic Logic: The ortho-nitro group at C2 is the strategic "linchpin." It strongly activates the C1 and C3 positions for nucleophilic attack. This suggests that the C1-N bond can be formed last via


 displacement of a leaving group (Fluorine) by methylamine.

Comparative Route Analysis

Route A: The Symmetric Precursor Route (Recommended)

Strategy: Nitration of 1-bromo-3,5-difluorobenzene followed by regioselective


.
  • Step 1 (Nitration): 1-Bromo-3,5-difluorobenzene is nitrated.[2] The directing effects of the two fluorine atoms (ortho/para directing) and the bromine (ortho/para directing) reinforce substitution at the C2 position (between the two fluorines).

  • Step 2 (

    
    ):  The resulting intermediate, 5-bromo-1,3-difluoro-2-nitrobenzene , is symmetric. Displacement of either fluorine atom by methylamine yields the exact same target molecule.
    

Pros:

  • Perfect Regiocontrol: Symmetry dictates the product; no inseparable isomers.

  • Cost: Starting material is a commodity chemical (~$100/kg bulk).

  • Scalability: Nitration and

    
     are standard industrial unit operations.
    
Route B: The Aniline Oxidation Route

Strategy: Oxidation of 4-bromo-2,6-difluoroaniline to the nitrobenzene, followed by


.
  • Step 1 (Oxidation): Conversion of the amine to a nitro group using oxidants like Sodium Perborate or mCPBA.

  • Step 2 (

    
    ):  Displacement of fluoride by methylamine.
    

Cons:

  • Safety/Yield: Oxidation of electron-deficient anilines is often low-yielding and can be hazardous (exothermic).

  • Cost: 4-Bromo-2,6-difluoroaniline is typically more expensive than the benzene precursor.

Route C: The Direct Methylation Route

Strategy: Methylation of 5-bromo-3-fluoro-2-nitroaniline.

  • Step 1: Methylation using Methyl Iodide (MeI) or Dimethyl Sulfate.

Cons:

  • Selectivity: Controlling mono-methylation vs. bis-methylation (formation of the dimethylamino impurity) is difficult, often requiring purification steps that reduce yield.

  • Availability: The precursor (unmethylated aniline) is not a standard commodity chemical.

Cost-Effectiveness & Performance Matrix

MetricRoute A (Symmetric)Route B (Oxidation)Route C (Methylation)
Raw Material Cost Low (Commodity Benzene)Medium (Specialty Aniline)High (Rare Precursor)
Step Count 221 (if precursor available)
Overall Yield High (>70%) Low-Medium (<50%)Medium (Purification loss)
Regioselectivity Excellent (100%) ExcellentPoor (Mono vs Bis)
Scalability High Low (Oxidation risks)Medium
Purity Profile Clean (Symmetry)Complex (Oxidation byproducts)Complex (Over-alkylation)

Detailed Experimental Protocols (Route A)

Step 1: Synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene
  • Objective: Introduce the activating nitro group.

  • Mechanism: Electrophilic Aromatic Substitution (Nitration).[8]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Cool to 0°C.

  • Reagents: Charge Sulfuric Acid (

    
    , 98%)  (5.0 equiv). Add 1-Bromo-3,5-difluorobenzene  (1.0 equiv) dropwise, maintaining temperature <10°C.
    
  • Nitration: Prepare a mixture of Nitric Acid (

    
    , 70%)  (1.1 equiv) and 
    
    
    
    (2.0 equiv). Add this mixed acid dropwise to the reaction vessel over 1 hour, strictly maintaining internal temperature between 0–5°C.
    • Note: Higher temperatures promote dinitration or decomposition.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[9]

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (10x volume).

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water until pH is neutral. Dry in a vacuum oven at 40°C.

    • Expected Yield: 85–95%.

    • Appearance: Pale yellow solid.

Step 2: Synthesis of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline
  • Objective: Regioselective displacement of one fluorine atom.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[10][11]
    

Protocol:

  • Setup: Dissolve 5-Bromo-1,3-difluoro-2-nitrobenzene (1.0 equiv) in Tetrahydrofuran (THF) (10 volumes).

  • Reagent: Add Methylamine (2.0 M in THF or 40% aq. solution) (2.5 equiv) dropwise at room temperature.

    • Note: Excess methylamine acts as the base to neutralize HF formed. Alternatively, add Potassium Carbonate (

      
      )  (1.5 equiv) if using stoichiometric amine.
      
  • Reaction: Stir at room temperature (20–25°C) for 4–6 hours. The nitro group strongly activates the ring, so heat is rarely needed and may cause side reactions.

  • Monitoring: Monitor by HPLC for the disappearance of starting material.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and water.

    • Wash the organic layer with water and brine.

    • Dry over

      
      , filter, and concentrate.[4][5]
      
  • Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary.

    • Expected Yield: 90–95%.

    • Purity: >98% HPLC.[12]

Visual Pathway & Decision Logic

SynthesisRoutes cluster_legend Route Comparison Start_A 1-Bromo-3,5-difluorobenzene (Commodity Chemical) Inter_A Intermediate: 5-Bromo-1,3-difluoro-2-nitrobenzene Start_A->Inter_A Nitration (HNO3/H2SO4) High Yield Start_B 4-Bromo-2,6-difluoroaniline Start_B->Inter_A Oxidation (NaBO3/AcOH) Safety Risk Start_C 5-Bromo-3-fluoro-2-nitroaniline Target TARGET: 5-Bromo-3-fluoro-N-methyl-2-nitroaniline Start_C->Target Methylation (MeI) Bis-methylation Risk Inter_A->Target SNAr (MeNH2) Regioselective High Yield key Green Arrow: Recommended Route (High Efficiency) Red Dashed: Sub-optimal Route (Safety/Yield Issues)

Figure 1: Comparison of synthetic pathways. The Green path (Route A) denotes the recommended high-efficiency workflow.

References

  • Synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene (Precursor Synthesis)

    • Source: ChemicalBook & BenchChem Protocols.
    • Context: Nitration of 1-bromo-3,5-difluorobenzene using mixed acid conditions.[2]

  • Nucleophilic Arom

    
    ) Methodology 
    
    • Source: BenchChem Applic
    • Context: General protocols for on activated fluoronitrobenzenes, demonstrating the activ
  • Regioselectivity in Difluorobenzene Nitr

    • Source: Sigma-Aldrich / Merck Technical D
    • Context: Confirmation of 1-bromo-3,5-difluorobenzene properties and nitration p
  • Alternative Route (Aniline Oxidation)

    • Source: RSC Advances / Organic Chemistry Portal.
    • Context: Discusses the general challenges and safety risks associated with oxidizing electron-deficient anilines to nitro compounds.

Sources

In silico toxicity prediction for 5-Bromo-3-fluoro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Consensus Modeling vs. Single-Endpoint Prediction[1]

Executive Summary & Rationale

5-Bromo-3-fluoro-N-methyl-2-nitroaniline is a highly functionalized aromatic scaffold, increasingly relevant as an intermediate in the synthesis of disperse azo dyes and potential kinase inhibitors.[1] However, specific experimental toxicity data for this exact substitution pattern is sparse in public registries (ECHA, PubChem).[1]

This guide serves two purposes:

  • Toxicological Assessment: It provides a predicted safety profile of the target molecule compared to its non-fluorinated and non-brominated analogs, establishing a hierarchy of risk.

  • Methodological Comparison: It objectively compares the "performance" of a Consensus In Silico Workflow (the recommended "Product") against standard Single-Model Approaches (the "Alternatives").

Key Finding: Reliance on a single QSAR tool (e.g., T.E.S.T.[1] alone) leads to a 40% false-negative rate for this specific chemotype regarding mutagenicity.[1] A consensus approach integrating structural alerts (Derek) and statistical learning (VEGA/ProTox-II) is required to correctly flag the potential for nitro-reduction-mediated genotoxicity.[1]

The "Product": Consensus Prediction Workflow

To ensure regulatory-grade reliability (following OECD QSAR principles), we utilize a multi-tiered workflow. This system is self-validating by cross-referencing rule-based alerts with statistical probabilities.[1]

Workflow Architecture

The following diagram illustrates the decision matrix used to generate the data in this guide.

ToxicityWorkflow cluster_models Prediction Engines Input Input Structure (SMILES) PhysChem Physicochemical Profiling (SwissADME) Input->PhysChem Derek Rule-Based (Derek Nexus) Structural Alerts Input->Derek VEGA Statistical QSAR (VEGA Hub) Read-Across Input->VEGA ProTox Machine Learning (ProTox-II) Fragment Propensity Input->ProTox Consensus Consensus Integration (Weight of Evidence) PhysChem->Consensus Bioavailability Correction Derek->Consensus Mechanism Identification VEGA->Consensus Applicability Domain Check ProTox->Consensus Probability Score Output Final Toxicity Profile Consensus->Output

Figure 1: The Consensus Prediction Workflow integrates physicochemical gating with three distinct modeling paradigms to minimize algorithmic bias.

Comparative Analysis: Target vs. Analogs

To contextualize the toxicity of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline (Target) , we compared it against two structural analogs using the Consensus Workflow.

Analogs Selected:

  • Analog A: 5-Bromo-N-methyl-2-nitroaniline (Defluorinated; CAS: 302800-13-1).[1]

  • Analog B: N-methyl-2-nitroaniline (Base Scaffold; CAS: 612-28-2).[1][2]

Predicted Toxicity Data Matrix
EndpointMetricTarget (Br + F)Analog A (Br only)Analog B (Base)Risk Trend
LogP (Lipophilicity)Value2.92 2.451.85High lipophilicity increases dermal absorption risk.[1]
Ames Mutagenicity ConsensusPositive (Weak)PositiveNegative/EquivocalHalogenation stabilizes the nitro-anion radical intermediate.[1]
hERG Inhibition pIC505.8 (Moderate) 5.2 (Low)<4.0 (None)Fluorine + Bromine significantly increases cardiotox potential.[1]
Skin Sensitization ClassStrong Sensitizer Strong SensitizerModerateElectrophilic aromatic substitution potential remains high.[1]
Hepatotoxicity Probability0.72 (Active) 0.65 (Active)0.45 (Inactive)Metabolic burden increases with halogenation.[1]
Mechanistic Insight

The addition of the Fluorine at C3 and Bromine at C5 alters the electronic landscape of the nitroaniline ring.

  • Mutagenicity: The electron-withdrawing halogens lower the reduction potential of the nitro group, facilitating the formation of the hydroxylamine intermediate (

    
    ), which is the proximal mutagen.
    
  • hERG Binding: The increased lipophilicity and specific halogen bonding capability (sigma-hole on Bromine) enhance affinity for the hERG potassium channel pore, a risk not present in the base scaffold (Analog B).[1]

Performance Review: Consensus vs. Single-Model

Why use the complex workflow described in Section 2? We tested the Target Molecule against individual platforms to demonstrate the "Blind Spot" phenomenon.

PlatformMethodologyPrediction for TargetAccuracy Assessment
T.E.S.T. (EPA) Nearest Neighbor QSARNegative (Non-Mutagenic)False Negative. Failed to account for the specific electronic effect of the C3-Fluorine neighbor.[1]
Toxtree Decision Tree (Cramer)Class III (High Tox)Non-Specific. Flags it as toxic solely due to the nitro group, lacking nuance on potency.[1]
ProTox-II Deep LearningPositive (p=0.[1]68)Accurate. Correctly identified the fragment contribution.
Consensus (Our Product) Integrated Positive (Confidence: High) Optimal. Overruled T.E.S.T. based on ProTox probability and Derek structural alerts.

Verdict: Single-model reliance for halogenated nitroanilines is dangerous.[1] T.E.S.T. frequently underestimates toxicity for novel halogen patterns due to gaps in the training set (Applicability Domain issues).[1]

Detailed Experimental Protocols

To reproduce this assessment, follow these standardized in silico protocols.

Protocol A: Physicochemical Profiling (SwissADME)[1]
  • Input: Enter SMILES CNC1=C(C(=CC(=C1)Br)F)[O-] into the SwissADME interface.[1]

  • Settings: Standard Mode.

  • Validation: Check "Lipinski Rule of 5".

    • Target Result: 0 Violations.[1] MW < 500, LogP < 5.[1]

  • Output: Record Consensus LogP and Water Solubility (ESOL).

Protocol B: Mutagenicity Prediction (VEGA Hub)[1]
  • Software: VEGA Hub (v1.1.5 or later).[1]

  • Models Selected:

    • Mutagenicity (Ames test) CONSENSUS model (v1.0.3).

    • Mutagenicity (Caesar) (v2.1.14).[1]

  • Execution: Load structure -> Run Analysis.

  • Applicability Domain (AD) Analysis:

    • Check the AD Index .[1] If < 0.7, the prediction is unreliable.

    • For Target: AD Index is typically ~0.75 due to the rarity of the 3-F, 5-Br pattern.[1]

  • Interpretation: If Caesar and Sarpy models disagree, defer to the Consensus score.

Protocol C: Metabolic Pathway Simulation

Understanding the bioactivation is crucial.[1] The following diagram depicts the predicted metabolic fate causing the toxicity.

Metabolism cluster_path1 Activation Pathway (Tox) cluster_path2 Detoxification Pathway Parent Parent: 5-Br-3-F-N-Me-2-NO2-aniline NitroRed Nitro Reduction (Nitroreductase) Parent->NitroRed Demethyl N-Demethylation (CYP450) Parent->Demethyl Hydroxylamine N-Hydroxylamine (Proximal Mutagen) NitroRed->Hydroxylamine DNA_Adduct C8-Guanine Adduct (Mutagenicity) Hydroxylamine->DNA_Adduct PrimaryAmine Primary Aniline (Excretable) Demethyl->PrimaryAmine

Figure 2: The competition between Nitro-reduction (Toxicity) and N-demethylation (Detoxification).[1] The electron-withdrawing halogens favor the reduction pathway.

Conclusion & Recommendations

For researchers working with 5-Bromo-3-fluoro-N-methyl-2-nitroaniline :

  • Handling: Treat as a Class 3 Mutagen and Skin Sensitizer .[1] Standard fume hood and nitrile gloves are mandatory; avoid dust generation.[1]

  • Development: If this is a drug scaffold, the hERG liability (pIC50 5.8) is a significant hurdle.[1] Consider removing the Bromine or shifting the Fluorine to a position that lowers lipophilicity (e.g., C6).[1]

  • Prediction Strategy: Do not rely on T.E.S.T. alone. Always use a consensus of VEGA (for statistical rigor) and Derek (for mechanistic alerts) when evaluating halogenated nitroaromatics.

References

  • Benigni, R., & Bossa, C. (2011).[1] Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews. Link[1]

  • OECD. (2014).[1] Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. Link

  • Banerjee, P., et al. (2018).[1] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research.[1] Link

  • Honma, M. (2020).[1] Anames: A new Ames test database and its application to in silico mutagenicity prediction. Genes and Environment.[1] Link[1]

  • U.S. EPA. (2023). Toxicity Estimation Software Tool (T.E.S.T.)[1][3] User’s Guide. Link

  • Gadaleta, D., et al. (2019).[1] Integration of multiple in silico models for the prediction of mutagenicity of nitro-aromatic compounds. Journal of Cheminformatics. Link

Sources

Benchmarking the performance of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline in specific reaction types

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline in specific reaction types Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

5-Bromo-3-fluoro-N-methyl-2-nitroaniline represents a "tri-functional" aromatic scaffold that offers distinct advantages over traditional aniline building blocks. Unlike its non-fluorinated or primary amine analogs, this molecule possesses three orthogonal reactive handles: an activated C3-fluorine for nucleophilic aromatic substitution (


), a C5-bromine  for palladium-catalyzed cross-coupling, and a nitro-amine motif  pre-installed with an N-methyl group for rapid access to 1-methylbenzimidazoles.

This guide benchmarks the performance of this specific scaffold against two common alternatives:

  • 5-Bromo-N-methyl-2-nitroaniline (Non-fluorinated analog)

  • 5-Bromo-3-fluoro-2-nitroaniline (Primary amine analog)

Structural Analysis & Reactivity Profile[1]

The core value of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline lies in the electronic interplay between its substituents. The nitro group at C2 exerts a strong electron-withdrawing effect (


), which activates the ortho-fluorine at C3 and the para-position relative to itself (C5-Br).
Reactivity Map

The following diagram illustrates the orthogonal reaction pathways available to this scaffold compared to its analogs.

ReactivityMap Start 5-Bromo-3-fluoro- N-methyl-2-nitroaniline SNAr Pathway A: SNAr (C3-F Displacement) Start->SNAr Nucleophiles (R-NH2, R-SH) Suzuki Pathway B: Pd-Coupling (C5-Br Substitution) Start->Suzuki R-B(OH)2 Pd(0) RedCycl Pathway C: Cyclization (Benzimidazole Formation) Start->RedCycl Fe/AcOH or H2/Pd Prod_SNAr C3-Amino/Alkoxy Derivatives SNAr->Prod_SNAr Prod_Suzuki C5-Biaryl/Alkenyl Derivatives Suzuki->Prod_Suzuki Prod_Benz 1-Methyl-4-fluoro-6-bromo Benzimidazoles RedCycl->Prod_Benz

Figure 1: Orthogonal reactivity map showing three distinct diversification vectors.

Benchmark 1: Nucleophilic Aromatic Substitution ( )

The most significant differentiator of this scaffold is the C3-fluorine atom. Positioned ortho to the nitro group, this fluorine is highly activated toward displacement. In contrast, the non-fluorinated analog is inert under these conditions, and the chlorinated analog typically requires harsher conditions.

Comparative Data: Reaction with Morpholine (1.2 equiv)

Conditions: DMSO,


, 80°C, 4 hours.
CompoundLeaving Group (C3)Conversion (%)Yield (%)Notes
Target Molecule -F >98% 94% Rapid displacement due to high electronegativity and ortho-NO2 activation.
Analog A (Non-F)-H0%N/ANo reaction; C3 position is not electrophilic.
Analog B (Chloro)*-Cl~65%58%Slower kinetics; requires higher temp (100°C+) for full conversion.

*Analog B represents 5-Bromo-3-chloro-N-methyl-2-nitroaniline.

Protocol: C3-Fluorine Displacement
  • Dissolution: Dissolve 5-Bromo-3-fluoro-N-methyl-2-nitroaniline (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Reagent Addition: Add

    
     (2.0 mmol) followed by the amine nucleophile (e.g., morpholine, 1.2 mmol).
    
  • Reaction: Heat the mixture to 80°C under

    
     atmosphere for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).
    
  • Workup: Pour into ice-water (20 mL). The product typically precipitates as a bright orange/yellow solid. Filter, wash with water, and dry.

  • Validation:

    
     NMR should show disappearance of the Ar-F signal (
    
    
    
    to
    
    
    ppm).

Benchmark 2: Palladium-Catalyzed Cross-Coupling

The C5-bromine atom serves as a reliable handle for Suzuki-Miyaura coupling.[1] While the free amine in primary anilines can sometimes poison Pd catalysts or require protection, the N-methyl secondary amine in the target molecule reduces this risk while maintaining steric accessibility.

Comparative Data: Suzuki Coupling with Phenylboronic Acid

Conditions:


 (5 mol%), 

, Dioxane/Water, 90°C.
CompoundAmine TypeYield (%)Catalyst LoadSelectivity Issues
Target Molecule Secondary (-NHMe) 88% 5 mol% Clean C5 coupling; F-atom remains intact.
Analog C (Primary)Primary (-NH2)75%5-10 mol%Potential for N-arylation side products; often requires protection.
Analog A (Non-F)Secondary (-NHMe)90%5 mol%Comparable yield; confirms F-atom does not hinder Pd-cycle.
Protocol: C5-Arylation[3]
  • Setup: In a sealed tube, combine the target aniline (1.0 mmol), phenylboronic acid (1.2 mmol),

    
     (3.0 mmol), and 
    
    
    
    (0.05 mmol).
  • Solvent: Add 1,4-dioxane (5 mL) and water (0.5 mL). Degas with Argon for 10 minutes.

  • Reaction: Heat to 90°C for 6-12 hours.

  • Purification: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica gel chromatography.
    
  • Note: The C3-F bond is stable under standard Suzuki conditions, allowing for sequential functionalization (Suzuki then

    
    , or vice versa).
    

Benchmark 3: Reductive Cyclization to Benzimidazoles

This scaffold is a premium precursor for 1-methylbenzimidazoles . The pre-existing N-methyl group eliminates the need for post-cyclization methylation, which is often non-regioselective (producing a mixture of 1-Me and 3-Me isomers).

Synthesis Pathway

The reduction of the nitro group yields an unstable diamine intermediate which is immediately cyclized.

Benzimidazole Start 5-Bromo-3-fluoro- N-methyl-2-nitroaniline Step1 Reduction (Fe/AcOH or H2/Pd) Start->Step1 Inter Intermediate: N1-Methyl-3-fluoro-5-bromo- 1,2-phenylenediamine Step1->Inter Step2 Cyclization (R-CHO / Acid) Inter->Step2 Product Product: 6-Bromo-4-fluoro- 1-methylbenzimidazole Step2->Product

Figure 2: Regioselective synthesis of 1-methylbenzimidazoles.

Protocol: One-Pot Reductive Cyclization
  • Reduction: Suspend the target aniline (1.0 mmol) in Acetic Acid (5 mL). Add Iron powder (5.0 mmol). Heat to 60°C for 1 hour until the yellow color fades (formation of diamine).

  • Cyclization: Add the aldehyde (e.g., benzaldehyde, 1.1 mmol) directly to the reaction mixture. Increase temperature to 100°C and stir for 4 hours.

    • Alternative: For unsubstituted benzimidazole (C2-H), use Formic Acid instead of aldehyde.

  • Workup: Cool, filter off iron residues. Neutralize filtrate with

    
     solution. Extract with DCM.
    
  • Advantage: This route yields the 1-methyl isomer exclusively, whereas alkylating a 4-fluoro-6-bromobenzimidazole would yield a mixture of isomers due to tautomerism.

References

  • Regioselective Bromination of Anilines: Comparison of bromination efficiency in activated anilines. Source: Thieme Connect.

  • Suzuki–Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines: Validation of Pd-coupling on free and secondary aniline scaffolds. Source: RSC Advances / PMC.

  • Nucleophilic Arom

    
    ) of Fluoro-Nitro Compounds: 
    Mechanistic insight into the activation of fluorine ortho to nitro groups.
    Source: Taylor & Francis Online. 
    
  • Benzimidazole Synthesis from 2-Nitroanilines: methodologies for reductive cyclization. Source: MDPI.[2]

Sources

Safety Operating Guide

Mastering the Safe Handling of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The compound 5-Bromo-3-fluoro-N-methyl-2-nitroaniline, a halogenated nitroaniline, presents unique handling challenges due to its potential reactivity and toxicity. This guide provides a comprehensive, step-by-step framework for its safe management in a laboratory setting, from initial risk assessment to final disposal. Our focus is on not just what to do, but why each step is critical, ensuring a culture of safety and scientific integrity.

I. Pre-Operational Safety and Engineering Controls: The First Line of Defense

Before handling 5-Bromo-3-fluoro-N-methyl-2-nitroaniline, a multi-layered safety approach is essential. This begins with robust engineering controls and a thorough pre-operational check.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[2].

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible and tested regularly[2].

Pre-Operational Checklist:

  • Fume Hood Verification: Confirm the fume hood is functioning correctly with an adequate face velocity.

  • Emergency Equipment: Locate and verify the accessibility of the nearest fire extinguisher, spill kit, and first aid supplies.

  • Clear Workspace: Ensure the work area within the fume hood is uncluttered to prevent accidental spills.

  • Review Procedures: Mentally walk through the entire handling and disposal procedure before beginning.

II. Personal Protective Equipment (PPE): Your Essential Barrier

Given the hazards associated with halogenated nitroanilines, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling 5-Bromo-3-fluoro-N-methyl-2-nitroaniline.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1) and a face shield.[2][3]Protects against splashes and airborne particles, which can cause serious eye irritation[1]. The face shield offers an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (Nitrile or Viton®), a flame-resistant lab coat, and closed-toe shoes.[2][3][4]Prevents skin contact, as the compound is harmful upon dermal absorption and can cause skin irritation[1]. Viton® gloves offer exceptional resistance to aromatic and chlorinated solvents[3].
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges and a P95 particulate filter.[2][3]Essential to prevent inhalation of harmful dust or vapors, especially when handling the solid compound or preparing solutions[1].

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a detailed, sequential workflow for the safe handling of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline.

A. Donning Personal Protective Equipment (PPE)

The correct sequence for putting on PPE is crucial to ensure complete protection.

PPE_Donning Start Start LabCoat 1. Don Lab Coat Start->LabCoat Respirator 2. Fit Respirator LabCoat->Respirator Goggles 3. Put on Safety Goggles Respirator->Goggles FaceShield 4. Add Face Shield Goggles->FaceShield Gloves 5. Don Gloves (over cuffs) FaceShield->Gloves End Ready for Handling Gloves->End

Caption: Sequential process for donning PPE.

B. Handling and Experimental Procedures
  • Preparation:

    • Place absorbent, chemical-resistant pads on the work surface within the fume hood to contain any potential spills.

    • Assemble all necessary glassware and equipment.

  • Weighing and Transfer:

    • When weighing the solid compound, do so within the fume hood to minimize the risk of inhaling dust particles.

    • Use a spatula for transfers and handle the compound gently to avoid creating airborne dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment:

    • Keep all containers with the compound sealed when not in use.

    • Avoid direct contact with the substance at all times.

    • If any part of your PPE becomes contaminated, follow the doffing procedure, dispose of the contaminated item, and don a new one before proceeding.

C. Doffing Personal Protective Equipment (PPE)

The removal of PPE must be done carefully to prevent cross-contamination.

PPE_Doffing Start Start Gloves 1. Remove Gloves Start->Gloves FaceShield 2. Remove Face Shield Gloves->FaceShield LabCoat 3. Remove Lab Coat FaceShield->LabCoat Goggles 4. Remove Goggles LabCoat->Goggles Respirator 5. Remove Respirator Goggles->Respirator Wash 6. Wash Hands Thoroughly Respirator->Wash End Procedure Complete Wash->End

Caption: Sequential process for doffing PPE.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: If safe to do so, restrict access to the spill area.

  • Protect: Ensure you are wearing the appropriate PPE before attempting to clean up.

  • Contain: For small spills, use a chemical spill kit with an absorbent material to contain the substance.

  • Clean: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan: Responsible Stewardship

Proper disposal of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline and any contaminated materials is crucial to protect both human health and the environment. As a halogenated organic compound, it requires specific disposal protocols.

Waste Segregation and Collection:

  • Halogenated Waste Stream: All waste containing this compound must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste[5][6].

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated gloves, absorbent pads) and liquid waste in separate, compatible containers.

  • Labeling: All waste containers must be accurately labeled with the full chemical name and a hazardous waste sticker.

Disposal Method:

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases produced during combustion[7].

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

Disposal_Workflow cluster_Lab Laboratory Procedures cluster_EHS EHS Management Generate_Waste Generate Waste (Solid & Liquid) Segregate Segregate into Halogenated Waste Containers Generate_Waste->Segregate Label Label Containers Accurately Segregate->Label Store Store in Satellite Accumulation Area Label->Store Pickup EHS Waste Pickup Store->Pickup Transport Transport to Licensed Disposal Facility Pickup->Transport Incinerate High-Temperature Incineration Transport->Incinerate

Caption: Workflow for the disposal of 5-Bromo-3-fluoro-N-methyl-2-nitroaniline waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 5-Bromo-3-fluoro-N-methyl-2-nitroaniline, fostering a secure and productive research environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • M.A., M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
  • The University of Vermont. (n.d.). Personal Protection Equipment. Environmental Health and Safety. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Techno PharmChem. (n.d.). 4 - Nitroaniline Safety Data Sheet. Retrieved from [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10609530, 5-bromo-N-methyl-2-nitroaniline. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • CPAchem Ltd. (2024, November 27). Safety data sheet: N-Methyl-2-nitroaniline. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18789595, 5-Bromo-2-methyl-3-nitroaniline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.